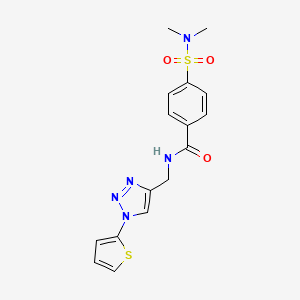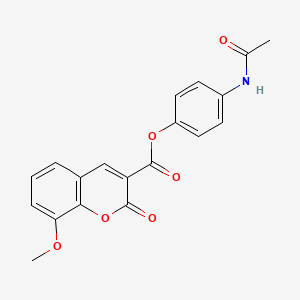
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate: is a chemical compound with the molecular formula C19H15NO6 and a molecular weight of 353.33 g/mol
Mechanism of Action
Target of Action
It is known that coumarin-based compounds, which this compound is a derivative of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that coumarin-based compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It is known that coumarin-based compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds are generally influenced by their chemical structure .
Result of Action
It is known that coumarin-based compounds have significant inhibitory effects on the growth of certain cells .
Action Environment
It is known that the environment can influence the action of coumarin-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate typically involves the condensation of 4-acetamidophenol with 8-methoxy-2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted chromene compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit comparable biological activities.
Quinoline-2,4-diones: Known for their pharmaceutical importance and diverse biological activities.
Uniqueness
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate stands out due to its unique combination of the acetamidophenyl and chromene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)20-13-6-8-14(9-7-13)25-18(22)15-10-12-4-3-5-16(24-2)17(12)26-19(15)23/h3-10H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZMSHWTMAHDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
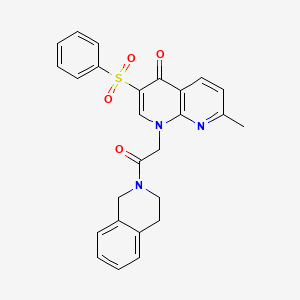
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
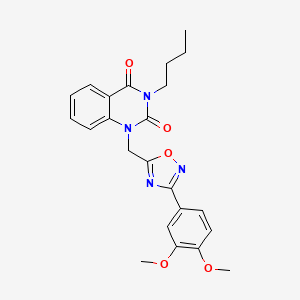
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)
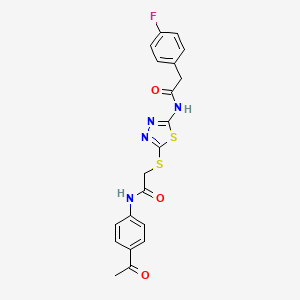
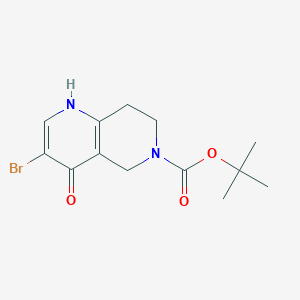
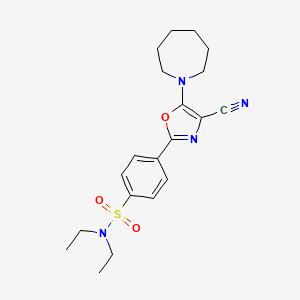
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
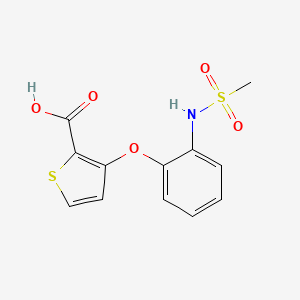
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)
